![molecular formula C18H16ClF3N2 B1341467 1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride CAS No. 367251-31-8](/img/structure/B1341467.png)
1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of beta-carboline, which is a type of indole alkaloid . The trifluoromethyl group attached to the phenyl ring could potentially alter the properties and biological activity of the compound.
Molecular Structure Analysis
The molecular structure of this compound would consist of a beta-carboline core with a trifluoromethylphenyl group attached. Beta-carbolines are tricyclic compounds, and the presence of the trifluoromethyl group could potentially influence the compound’s electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity, which could influence its solubility and stability .Applications De Recherche Scientifique
Synthesis and Structural Analysis
β-Carbolines, including those with trifluoromethyl groups, are synthesized through various chemical reactions, highlighting their significance in synthetic organic chemistry. For instance, 1,1-Disubstituted 1,2,3,4-tetrahydro-β-carbolines have been formed by the action of trifluoroacetic acid on enamines derived from tryptamine or tryptophan, showcasing the methodology for introducing trifluoromethyl groups into β-carboline structures (Kirkpatrick & MacLaren, 1983).
Biochemical and Pharmacological Activities
β-Carbolines exhibit a range of biochemical and pharmacological activities. Novel β-carboline derivatives, including those bearing a substituted carbohydrazide group at C-3, have shown inhibitory activity against dicotyledonous and monocotyledonous weeds, indicating their potential as herbicidal agents (Weng et al., 2012). Additionally, β-carboline hybrids have been evaluated for anticancer activity, with some compounds showing significant cytotoxicity against cancer cells and inducing apoptosis, further highlighting the potential therapeutic applications of β-carbolines in oncology (Kamal et al., 2014).
Antioxidant Properties
Certain β-carbolines have been investigated for their antioxidant properties. Tetrahydro-β-carboline alkaloids found in fruits and fruit juices, for example, have demonstrated activity as antioxidants and radical scavengers, suggesting their potential role in dietary supplementation and health promotion (Herraiz & Galisteo, 2003).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2.ClH/c19-18(20,21)12-7-5-11(6-8-12)16-17-14(9-10-22-16)13-3-1-2-4-15(13)23-17;/h1-8,16,22-23H,9-10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBZMEZIMXHFIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1341392.png)
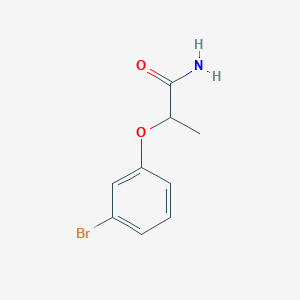

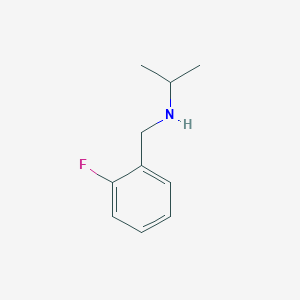

![3-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B1341419.png)
![4-[(2-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1341420.png)
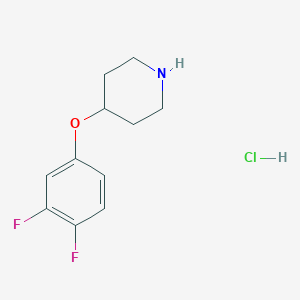

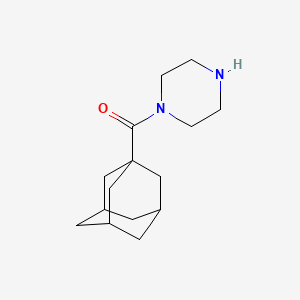

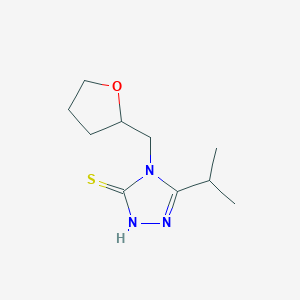
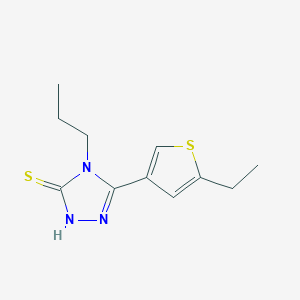
![1-(Benzo[d][1,3]dioxol-5-yl)-N-methylmethanamine hydrochloride](/img/structure/B1341448.png)